molecular formula C10H17O6P B15159931 3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid CAS No. 820248-63-3

3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid

Cat. No.: B15159931
CAS No.: 820248-63-3
M. Wt: 264.21 g/mol
InChI Key: SWVICPBDVHWCGL-UHFFFAOYSA-N
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Description

3,3’-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a phosphane group, and dipropanoic acid moieties. Its molecular formula is C10H17O7P, and it is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxy-3-oxopropanoic acid with a phosphane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,3’-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phosphane group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the phosphane group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a carboxylic acid, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

3,3’-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid involves its interaction with specific molecular targets. The methoxy and phosphane groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-3-oxopropanoic acid: A simpler analog with similar functional groups but lacking the phosphane moiety.

    Dipropanoic acid: A basic structure without the methoxy and phosphane groups.

    Phosphane derivatives: Compounds with similar phosphane groups but different substituents.

Uniqueness

3,3’-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. The presence of both methoxy and phosphane groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-[2-carboxyethyl-(3-methoxy-3-oxopropyl)phosphanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17O6P/c1-16-10(15)4-7-17(5-2-8(11)12)6-3-9(13)14/h2-7H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVICPBDVHWCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCP(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30839547
Record name 3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30839547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820248-63-3
Record name 3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30839547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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